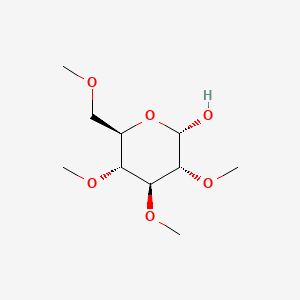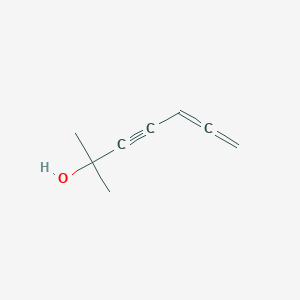![molecular formula C13H20ClNO2 B14742034 Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- CAS No. 5414-70-0](/img/structure/B14742034.png)
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is a chemical compound that features a complex structure with both ethanol and benzylamine functionalities. This compound is notable for its unique combination of a tert-butyl group, a chlorine atom, and a hydroxyl group attached to a benzylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- typically involves the reaction of 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored and controlled to ensure consistent quality and high yield. Purification steps such as distillation or crystallization may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and chlorine substituents can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[(5-tert-butyl-2-hydroxybenzyl)amino]-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethanol, 2-[(3-chloro-2-hydroxybenzyl)amino]-: Lacks the tert-butyl group, which may influence its lipophilicity and membrane permeability.
Ethanol, 2-[(5-tert-butyl-3-chloro-2-methoxybenzyl)amino]-: Contains a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5414-70-0 |
|---|---|
Fórmula molecular |
C13H20ClNO2 |
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
4-tert-butyl-2-chloro-6-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C13H20ClNO2/c1-13(2,3)10-6-9(8-15-4-5-16)12(17)11(14)7-10/h6-7,15-17H,4-5,8H2,1-3H3 |
Clave InChI |
FOJIEXPSXCEXKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)

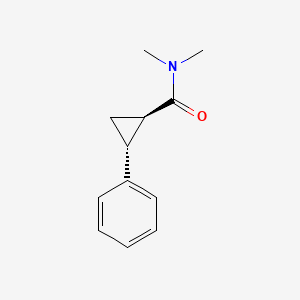

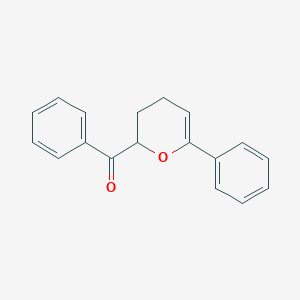
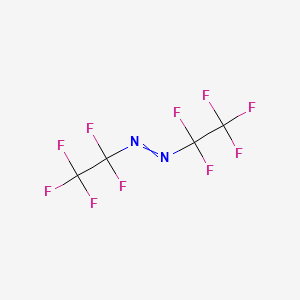
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
